10,12-Heptacosadiynoic Acid

Description

The exact mass of the compound 10,12-Heptacosadiynoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10,12-Heptacosadiynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,12-Heptacosadiynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

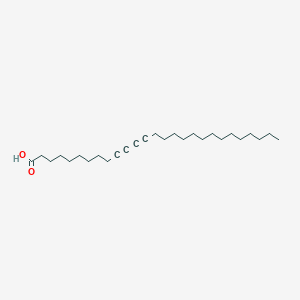

heptacosa-10,12-diynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBEQMBEZDLDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67071-95-8 |

Source

|

| Record name | 10,12-Heptacosadiynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90602057 |

Source

|

| Record name | Heptacosa-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67071-94-7 |

Source

|

| Record name | Heptacosa-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Heptacosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of 10,12-Heptacosadiynoic Acid for research

An In-depth Technical Guide to the Synthesis and Purification of 10,12-Heptacosadiynoic Acid for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 10,12-Heptacosadiynoic Acid, a critical precursor in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers field-proven insights and detailed protocols to ensure the successful production of high-purity material for advanced research applications.

Introduction: The Significance of 10,12-Heptacosadiynoic Acid

10,12-Heptacosadiynoic acid is an amphiphilic diacetylene molecule that serves as a versatile building block for the creation of complex organic molecules and polymers.[1] Its unique structure, featuring a long hydrocarbon chain and a reactive diacetylene core, makes it invaluable for developing novel substances and advanced materials.[1] This compound is a key intermediate in the synthesis of polydiacetylenes (PDAs), a class of polymers with remarkable electronic and optical properties. PDAs are known for their ability to undergo dramatic color changes in response to various stimuli, making them ideal for applications in smart sensors, visual indicators, and biomedical diagnostics.[2]

The utility of 10,12-heptacosadiynoic acid extends to various fields:

-

Material Science: It is used to create self-assembling monolayers and functional coatings for nanoparticles.

-

Sensor Development: Its polymerization into PDAs is leveraged to create colorimetric sensors for detecting microbes, chemicals, and changes in pH.

-

Organic Synthesis: It serves as a crucial intermediate in complex organic synthesis pathways, enabling the creation of specialized chemical compounds.[1]

Given its reactivity and propensity for polymerization, the synthesis of high-purity 10,12-heptacosadiynoic acid requires precise control over reaction conditions and a robust purification strategy. This guide details a reliable methodology to achieve this.

Synthesis of 10,12-Heptacosadiynoic Acid via Cadiot-Chodkiewicz Coupling

The core of the synthetic strategy for creating unsymmetrical diynes like 10,12-heptacosadiynoic acid is the Cadiot-Chodkiewicz coupling reaction. This powerful cross-coupling reaction involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[3] This method is highly selective, ensuring that the alkyne and the haloalkyne couple to form a single desired product, which is a significant advantage over methods like the Glaser coupling that can result in a mixture of products.[3]

The Underlying Mechanism

The reaction proceeds through a catalytic cycle initiated by the deprotonation of the terminal alkyne by the amine base. This forms a copper(I) acetylide intermediate. A subsequent cycle of oxidative addition of the 1-haloalkyne to the copper center, followed by reductive elimination, forges the new carbon-carbon bond, yielding the 1,3-diyne product and regenerating the copper(I) catalyst.[3]

To mitigate the primary side reaction—homocoupling of the terminal alkyne—it is crucial to maintain an oxygen-free environment. The presence of oxygen can oxidize the Cu(I) catalyst to Cu(II), which promotes the unwanted homocoupling.[4]

Experimental Workflow: Synthesis

The synthesis of 10,12-heptacosadiynoic acid is achieved by coupling two key precursors: 1-bromo-1-dodecyne and 10-undecynoic acid .

Caption: Synthesis workflow for 10,12-Heptacosadiynoic Acid.

Step-by-Step Synthesis Protocol

-

Preparation of Precursors:

-

Dissolve 10-undecynoic acid in a mixture of methanol and aqueous n-butylamine.

-

Add hydroxylamine hydrochloride to the solution. This acts as a reducing agent to keep the copper in its active Cu(I) state.

-

Degas the solution thoroughly with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

-

-

Catalyst Introduction:

-

Under a positive pressure of inert gas, add copper(I) bromide (CuBr) to the reaction mixture. The solution should turn a pale yellow/green color, indicating the formation of the copper acetylide complex.

-

-

Addition of Haloalkyne:

-

Prepare a solution of 1-bromo-1-dodecyne in a suitable solvent like tetrahydrofuran (THF).

-

Add the 1-bromo-1-dodecyne solution dropwise to the reaction mixture over a period of 1-2 hours at room temperature. A slow addition rate is critical to minimize homocoupling.

-

The reaction is typically exothermic. Maintain the temperature between 25-30°C using a water bath if necessary.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing a dilute solution of hydrochloric acid (HCl) and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10,12-heptacosadiynoic acid as a solid.

-

Purification of 10,12-Heptacosadiynoic Acid

The crude product often contains unreacted starting materials, homocoupled byproducts, and traces of polymer. Due to the compound's sensitivity to heat and light, which can induce polymerization, a careful and efficient purification strategy is essential.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying 10,12-heptacosadiynoic acid on a laboratory scale. The choice of solvent is critical for achieving high purity and yield.

| Step | Parameter | Rationale |

| 1. Solvent Selection | Hexane or Acetone/Water | Hexane is a good choice as the compound has high solubility at elevated temperatures and low solubility at room temperature. An acetone/water mixture can also be effective. |

| 2. Dissolution | Minimum amount of hot solvent | Using the minimum volume ensures that the solution is saturated, maximizing the yield upon cooling. |

| 3. Decolorization | Activated Charcoal (optional) | If the crude product is colored due to polymeric impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them. |

| 4. Filtration | Hot filtration | This step is crucial if charcoal is used or if there are insoluble impurities. It must be done quickly to prevent premature crystallization. |

| 5. Crystallization | Slow cooling to room temperature, followed by cooling in an ice bath | Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities. |

| 6. Isolation | Vacuum filtration | The crystals are collected on a Buchner funnel, washed with a small amount of cold solvent, and then dried under vacuum. |

Experimental Workflow: Purification

Caption: Purification workflow for 10,12-Heptacosadiynoic Acid.

Step-by-Step Purification Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hexane. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if needed): If insoluble impurities or polymers are present, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of white crystals should be observed. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the surface. Dry the purified crystals under high vacuum in a desiccator, ensuring they are protected from light.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete profile of the synthesized 10,12-heptacosadiynoic acid. A purity of ≥97% is typically required for most research applications.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the terminal methyl group, the long methylene chains, the protons alpha to the carboxylic acid, and the carboxylic acid proton itself. |

| ¹³C NMR | Structural Confirmation | Signals for the carbons in the alkyl chains, the carboxylic acid carbon, and the four distinct sp-hybridized carbons of the diyne group. |

| FT-IR | Functional Group ID | Characteristic absorptions for C-H stretches (alkyl), a broad O-H stretch (carboxylic acid), a C=O stretch (carboxylic acid), and weak C≡C stretches (alkyne). |

| GC-MS | Purity & MW Confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the correct molecular ion peak (m/z = 374.6 g/mol ).[5] |

| HPLC | High-Resolution Purity | A single, sharp peak indicating high purity (≥97%). |

| Melting Point | Purity Assessment | A sharp melting point in the range of 62-65 °C. A broad melting range indicates the presence of impurities. |

Storage and Handling

10,12-Heptacosadiynoic acid is sensitive to light, heat, and oxygen, all of which can induce polymerization.

-

Storage: The purified solid should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at a low temperature, preferably below 4°C.

-

Handling: All manipulations should be performed in a dim light environment. Solutions of the acid should be used promptly after preparation. If a solution contains traces of polymer, it can be filtered to remove them before use.

Conclusion

The synthesis and purification of 10,12-heptacosadiynoic acid is a well-defined process that, when executed with precision, yields a high-purity product suitable for demanding research applications. The Cadiot-Chodkiewicz coupling provides a selective and efficient route to the core diyne structure, while a carefully controlled recrystallization ensures the removal of critical impurities. By adhering to the protocols and handling guidelines outlined in this document, researchers can reliably produce this essential building block for the development of next-generation materials and technologies.

References

-

ChemEurope. 10,12-Pentacosadiynoic Acid: A Key Intermediate in Organic Synthesis. [Link]

- Google Patents.

-

ResearchGate. Self‐assembly of 10,12‐pentacosadiynoic acid to polydiacetylene (PCDA). [Link]

-

Wikipedia. Cadiot–Chodkiewicz coupling. [Link]

-

ResearchGate. Chemical formula of 10,12-pentacosadiynoic acid is shown in (a). Cross-linking among adjacent monomers is shown in (b). [Link]

-

PubChem. 10,12-Pentacosadiynoic acid. [Link]

-

ResearchGate. Representation of the 10,12‐pentacosadiynoic acid (PCDA). [Link]

-

PubMed Central. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

ChemistryViews. Cadiot–Chodkiewicz Reactions Made Air-Tolerant. [Link]

Sources

Methodological & Application

Application Note & Protocols: Fabricating High-Sensitivity Biosensors Using 10,12-Heptacosadiynoic Acid

Abstract: This guide provides a comprehensive framework for the design, fabrication, and validation of colorimetric and fluorogenic biosensors using 10,12-Heptacosadiynoic Acid (HCDA). We move beyond mere procedural lists to explain the core principles and causal relationships behind critical protocol steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chromatic properties of polydiacetylene (PDA) for robust, label-free analyte detection. We will cover both vesicle-based and thin-film sensor formats, detailing everything from initial monomer self-assembly to final data interpretation.

The Foundational Science of HCDA Biosensors

The power of a 10,12-Heptacosadiynoic Acid-based biosensor lies in its elegant simplicity: a visually detectable color change in response to a specific molecular interaction. This phenomenon is driven by the unique properties of polydiacetylene (PDA), a conjugated polymer formed from HCDA monomers.

The Monomer: 10,12-Heptacosadiynoic Acid (HCDA)

HCDA is an amphiphilic diacetylene monomer. Its structure consists of a long hydrophobic alkyl chain and a hydrophilic carboxylic acid headgroup. This amphiphilicity is the key driver for its self-assembly in aqueous environments into ordered structures like vesicles (liposomes) or monolayers at an air-water interface.[1] The diacetylene unit within the hydrocarbon chain is the reactive component that enables polymerization.

Key Properties of HCDA:

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 67071-94-7 | [2] |

| Molecular Formula | C₂₇H₄₆O₂ | [2] |

| Appearance | White to light blue crystalline powder | [2] |

| Key Feature | Amphiphilic nature allows for self-assembly | [1] |

| Reactivity | Polymerizes upon exposure to UV light or heat |[2][3] |

Note: HCDA is sensitive to light and heat and should be stored accordingly to prevent premature polymerization.[2]

From Monomer to Polymer: Self-Assembly and UV-Induced Polymerization

For polymerization to occur, the HCDA monomers must first be precisely arranged. This is achieved through self-assembly. The process, known as 1,4-topochemical polymerization, is typically initiated by irradiating the assembled monomers with 254 nm UV light.[1][3] This cross-links the diacetylene units, creating a polymer with an alternating ene-yne backbone (-C=C-C≡C-).[4] This extensive π-conjugated system is the chromophore responsible for the material's intense blue color, with a primary absorption peak around 640 nm.[5]

The necessity of pre-organization explains why the fabrication method (e.g., vesicle formation or Langmuir-Blodgett deposition) is so critical; it creates the required spatial arrangement for a successful polymerization reaction.[5]

The Sensing Mechanism: The Chromatic Transition

The blue-phase PDA is the "resting state" of the sensor. The magic happens when this ordered, planar polymer backbone is perturbed. External stimuli—such as heat (thermochromism), changes in pH, or, most importantly for biosensors, the mechanical stress induced by a biorecognition event (e.g., an antibody binding its antigen)—cause a slight rotation and twisting of the polymer backbone.[6] This conformational change disrupts the π-electron delocalization, shortening the effective conjugation length.[5]

This electronic change results in a hypsochromic shift (a shift to a shorter wavelength) in the polymer's absorption spectrum, from ~640 nm to ~540 nm.[5] Visually, this manifests as a dramatic and easily detectable color change from blue to red.[1] Concurrently, the non-planar red phase is fluorescent, whereas the blue phase is not, providing an alternative, often more sensitive, method of detection.[1][7]

Core Protocols for HCDA Biosensor Fabrication

The two most common formats for HCDA-based biosensors are aqueous vesicle suspensions and solid-supported Langmuir-Blodgett films. The choice depends entirely on the intended application.

Protocol 1: Fabrication of HCDA Vesicle-Based Biosensors

This protocol details the creation of sensor vesicles in an aqueous solution, ideal for high-throughput screening in microplates or cuvettes. We will focus on the most common method for bioreceptor attachment: carbodiimide (EDC/NHS) chemistry.

Expert Insight: We co-assemble HCDA with a phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Why? Pure HCDA vesicles can be unstable, especially during the EDC/NHS reaction which targets their carboxyl headgroups. Including DMPC, which lacks this group, enhances membrane flexibility and colloidal stability, preventing aggregation and ensuring the sensor remains responsive.[8]

-

Monomer Preparation: In a clean glass vial, dissolve HCDA and DMPC (e.g., in a 7:3 molar ratio) in chloroform to a final total lipid concentration of 1-2 mM.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial. This creates a thin lipid film on the vial wall. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4) to the vial to hydrate the lipid film. The final concentration should be around 1 mM total lipids. Vortex vigorously for 2-3 minutes. The solution will appear milky.

-

Vesicle Sizing (Crucial for Reproducibility):

-

Probe Sonication: Place the vial in an ice bath and sonicate the suspension using a probe tip sonicator. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating. This creates small unilamellar vesicles (SUVs).

-

(Alternative) Extrusion: For more uniform large unilamellar vesicles (LUVs), pass the hydrated lipid suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Polymerization: Transfer the vesicle solution to a quartz cuvette or a petri dish. Irradiate with a 254 nm UV lamp (e.g., at 1 mW/cm²) for 5-15 minutes. The solution will turn a distinct blue color. The optimal time should be determined empirically; over-polymerization can reduce sensitivity.[9]

-

Characterization (Self-Validation):

-

Use Dynamic Light Scattering (DLS) to confirm vesicle size and polydispersity.

-

Measure the UV-Vis spectrum. A strong absorbance peak at ~640 nm confirms successful polymerization.

-

-

Vesicle Activation: To 1 mL of the blue PDA vesicle solution, add 50 µL of 0.4 M EDC and 50 µL of 0.1 M N-hydroxysuccinimide (NHS). Incubate for 30 minutes at room temperature with gentle mixing. This activates the carboxyl groups of HCDA.[1]

-

Conjugation: Add your bioreceptor (e.g., antibody) to the activated vesicle solution at a desired molar ratio (e.g., 1:500 antibody:lipid). Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching & Blocking: Add a small amount of a blocking agent like bovine serum albumin (BSA) or ethanolamine to a final concentration of ~0.1% (w/v).[1] This quenches any unreacted NHS-esters and blocks non-specific binding sites on the vesicle surface.

-

Purification: Remove unconjugated bioreceptors and excess reagents by dialysis or size-exclusion chromatography. The final functionalized biosensor vesicles are now ready for use.

Protocol 2: Fabrication of HCDA Langmuir-Blodgett (LB) Films

This method creates highly ordered, ultra-thin films on solid substrates, suitable for developing sensor chips.[10] The Langmuir-Blodgett technique provides molecular-level control over the film's packing density and thickness.[11]

-

Substrate Preparation: Use a hydrophilic substrate (e.g., glass, silicon wafer). Clean it meticulously via sonication in acetone, then ethanol, and finally in deionized water. Dry under nitrogen. Optional: Use a piranha solution or UV/Ozone treatment for maximum hydrophilicity.

-

Trough Preparation: Fill a Langmuir-Blodgett trough with ultrapure water (the subphase). Allow the temperature to stabilize (e.g., 20°C).

-

Monolayer Spreading: Prepare a solution of HCDA in a volatile, water-immiscible solvent like chloroform (~0.5 mg/mL). Using a microsyringe, slowly deposit droplets of the solution onto the water surface. The solvent will evaporate, leaving a monolayer of HCDA monomers.

-

Isotherm Measurement: Use the movable barriers of the trough to slowly compress the monolayer. Record the surface pressure versus the area per molecule. This "isotherm" reveals the different phases of the monolayer. For deposition, you want to be in the condensed liquid or solid phase.

-

Film Deposition: Immerse your clean substrate vertically into the subphase. While maintaining a constant surface pressure (e.g., 20-30 mN/m), slowly withdraw the substrate from the trough. A monolayer will be transferred onto the substrate. This can be repeated to create multilayer films.[10][11]

-

Polymerization: Expose the substrate with the deposited film to 254 nm UV light as described in Protocol 1. The film will turn blue.

-

Bioreceptor Immobilization: Bioreceptors can be immobilized onto the film surface using the same EDC/NHS chemistry described for vesicles, or other surface chemistries as appropriate.

Analyte Detection and Data Analysis

The final step is to use the biosensor to detect the target analyte.

-

Incubation: Add the sample containing the analyte to the biosensor vesicles (or apply it to the sensor film). Incubate for a period sufficient for the binding interaction to occur (typically 15-60 minutes).

-

Data Acquisition:

-

Colorimetric: Measure the full UV-Vis spectrum (400-750 nm) of the solution or film.

-

Fluorometric: Excite the sample at ~540 nm and measure the emission spectrum.

-

-

Quantification - The Colorimetric Response (%CR): The blue-to-red transition can be quantified using the Colorimetric Response (%CR). This provides a numerical value for the color change, allowing for dose-response curves and limit of detection (LOD) calculations.[12]

The formula is: %CR = [ (A₀ - Aᵢ) / A₀ ] * 100

Where:

-

PB₀ = A(blue) / [A(blue) + A(red)] for the control sample (no analyte). A(blue) is the absorbance at ~640 nm and A(red) is the absorbance at ~540 nm.

-

PBᵢ = A(blue) / [A(blue) + A(red)] for the analyte sample.

-

A₀ is PB₀ and Aᵢ is PBᵢ.

A higher %CR value indicates a stronger response to the analyte.

-

Troubleshooting and Optimization

| Problem | Probable Cause(s) | Field-Proven Solutions & Insights |

| Vesicles Aggregate / Precipitate | Incorrect buffer pH or ionic strength; insufficient DMPC or other stabilizing lipid; over-activation with EDC/NHS. | Optimize the HCDA:DMPC ratio (start at 7:3). Ensure buffer pH is stable and appropriate for your bioreceptor. Reduce EDC/NHS concentration or reaction time. Check vesicle stability via Zeta Potential measurements.[8] |

| Low Sensitivity / No Color Change | Insufficient polymerization; over-polymerization (makes the film too rigid); poor bioreceptor activity; steric hindrance blocking the binding site. | Optimize UV exposure time.[9] Confirm bioreceptor activity with a standard assay (e.g., ELISA). Consider incorporating a spacer molecule between the vesicle and the bioreceptor to improve accessibility. |

| High Background Signal (Color change without analyte) | Non-specific binding of other molecules in the sample matrix; vesicle instability leading to spontaneous color change. | Ensure the blocking step with BSA is thorough.[1] Incorporate a small percentage of PEGylated lipids into the vesicle formulation to create an anti-fouling surface. Run controls with a complex matrix lacking the analyte to assess non-specific effects. |

| Irreproducible Results | Inconsistent vesicle size; variability in UV exposure; degradation of reagents. | Use extrusion instead of sonication for highly monodisperse vesicles. Standardize the distance and intensity of your UV source. Prepare fresh EDC/NHS solutions for each use. |

References

-

Al-Hafidh, M., et al. (2025). Polydiacetylene a unique material to design biosensors. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega. [Link]

-

Yuan, Z., et al. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]

-

Jahanshahi, M., et al. (2025). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Gels. [Link]

-

Kim, C., et al. (2019). Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules. [Link]

-

Biolin Scientific. (2023). Langmuir-Blodgett films for biosensors. Biolin Scientific. [Link]

-

Chen, Y., et al. (2011). Direct Colorimetric Biosensors from Polydiacetylenes. Current Organic Chemistry. [Link]

-

Chance, R. R. (1980). Chromism in Polydiacetylene Solutions and Crystals. Macromolecules. [Link]

-

Ahn, D. J., et al. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]

-

Sugiura, H., et al. (2020). Novel Color Change Film as a Time–Temperature Indicator Using Polydiacetylene/Silver Nanoparticles Embedded in Carboxymethyl Cellulose. Polymers. [Link]

-

Su, H., et al. (2018). Photopolymerization of Polydiacetylene in Hybrid Liposomes: Effect of Polymerization on Stability and Response to Pathogenic Bacterial Toxins. The Journal of Physical Chemistry B. [Link]

-

Sadasivam, S., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Chemosensors. [Link]

-

Pu, Y., et al. (2024). Recent Progress in the Applications of Langmuir–Blodgett Film Technology. Coatings. [Link]

-

Yoon, B., et al. (2009). A Dissertation submitted in partial satisfaction of the requirements for the degree of Doctor of Philosophy in Chemistry. eScholarship, University of California. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10,12-Heptacosadiynoic Acid | 67071-94-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Mastering Diacetylene Photopolymerization with UV Irradiation

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding and practical protocol for the UV irradiation-induced polymerization of diacetylenes. We will delve into the fundamental principles governing this topochemical reaction, outline the critical parameters of the experimental setup, and provide a step-by-step methodology for achieving successful polymerization and subsequent characterization of the resulting polydiacetylenes (PDAs).

Theoretical Foundation: The Elegance of Topochemical Polymerization

The transformation of diacetylene (DA) monomers into vibrant, conjugated polydiacetylenes (PDAs) is a fascinating example of a solid-state topochemical polymerization. This process is not a random linking of molecules but a highly ordered, lattice-controlled reaction that occurs when self-assembled DA monomers are exposed to UV or gamma radiation.[1][2]

The key to successful topochemical polymerization lies in the precise arrangement of the DA monomers in a crystalline or pseudo-crystalline state.[2] For the 1,4-addition reaction to proceed, adjacent monomer units must be aligned with a specific orientation and spacing.[1] Optimal geometric parameters for this solid-state reaction include a stacking distance (d) of approximately 4.9 Å and an angle (θ) of about 45° between the diacetylene rod and the stacking axis.[3] This precise arrangement allows for the seamless transformation of individual monomer units into a continuous, conjugated polymer backbone with alternating ene-yne structures (=C-C≡C-C=) upon UV irradiation.[4]

The initiation of this polymerization is a photochemical process, where the absorption of UV photons excites the diacetylene monomer to a reactive state, leading to the formation of a diradical species.[5][6] This initiates a chain reaction that propagates through the ordered monomer assembly, resulting in the formation of the highly colored PDA. The extended π-conjugation in the polymer backbone is responsible for its characteristic blue color, with a primary absorption peak around 640 nm.[1][4]

A remarkable feature of PDAs is their chromic response to external stimuli such as heat, pH changes, or mechanical stress.[4][7] These stimuli can induce a conformational change in the polymer backbone, leading to a disruption of the π-conjugation and a visible color transition from blue to red, with a new absorption peak appearing around 540 nm.[1][4] This unique property makes PDAs highly attractive for the development of colorimetric sensors and smart materials.[4][8][9]

The UV Irradiation Setup: A Modular Approach

A successful UV irradiation setup for diacetylene polymerization is built around a few key components. The specific configuration can be adapted based on the form of the diacetylene sample (e.g., single crystals, thin films, vesicles in solution).

Core Components:

-

UV Source: A low-pressure mercury lamp is the most common choice, providing a primary emission at 254 nm.[1][3][4] This wavelength is effective for initiating the polymerization of many common diacetylene monomers. The power of the lamp (typically in W or mW/cm²) is a critical parameter that influences the polymerization rate.

-

Reaction Chamber: This encloses the sample and the UV source, preventing accidental exposure to UV radiation and allowing for environmental control (e.g., inert atmosphere). A simple UV cabinet can be used for this purpose.[1]

-

Sample Holder: The design of the sample holder will depend on the sample type. For thin films, a simple slide holder is sufficient. For solutions containing diacetylene vesicles, a quartz cuvette or a petri dish can be used. For single crystals, a mounting stage is required.

-

Safety Interlocks and Shielding: UV radiation is harmful to the eyes and skin. The reaction chamber must be equipped with safety interlocks that automatically shut off the UV lamp when the door is opened. The chamber should be constructed from materials that block UV radiation.

Optional but Recommended Components:

-

UV Power Meter (Radiometer): To ensure reproducibility, it is highly recommended to measure the UV intensity at the sample position. This allows for precise control over the total UV dose delivered to the sample.

-

Inert Gas Inlet/Outlet: For sensitive diacetylene monomers or to study the effect of the atmosphere on polymerization, the reaction chamber can be purged with an inert gas like nitrogen or argon.[10]

-

Temperature Control: A hot plate or a cooling stage can be integrated into the setup to study the effect of temperature on the polymerization process.

Experimental Workflow: From Monomer to Polymer

The following diagram illustrates the general workflow for preparing and polymerizing diacetylene monomers using a UV irradiation setup.

Figure 1: General workflow for UV-induced diacetylene polymerization.

Detailed Protocols

Protocol 1: Preparation of Diacetylene Vesicles and UV Polymerization in Solution

This protocol describes the formation of diacetylene vesicles in an aqueous solution, followed by their polymerization using UV irradiation.

Materials:

-

Amphiphilic diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

-

Organic solvent (e.g., chloroform or ethanol)[4]

-

Deionized water or buffer solution

-

Probe sonicator or bath sonicator

-

Syringe filters (0.45 µm)[1]

-

Quartz cuvette or vial

-

UV irradiation setup with a 254 nm lamp

Procedure:

-

Monomer Dissolution: Dissolve the diacetylene monomer in a suitable organic solvent to a desired concentration (e.g., 1-10 mg/mL).

-

Solvent Evaporation (Thin Film Hydration Method): In a round-bottom flask, evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film of the monomer on the wall of the flask.[4]

-

Hydration: Add deionized water or a buffer solution to the flask. The volume will depend on the desired final concentration of the vesicles.

-

Vesicle Formation: Heat the solution above the phase transition temperature of the lipid and sonicate using a probe or bath sonicator until the solution becomes clear. This indicates the formation of small unilamellar vesicles.

-

Annealing: Allow the vesicle solution to cool to room temperature and then store it at 4°C overnight to allow the vesicles to anneal and stabilize.[4]

-

Filtration: Filter the vesicle solution through a 0.45 µm syringe filter to remove any large aggregates or undissolved monomer.[1]

-

UV Irradiation: a. Transfer the vesicle solution to a quartz cuvette or vial. b. Place the sample in the UV irradiation chamber at a fixed distance from the 254 nm UV lamp. c. Irradiate the solution for a predetermined time. The optimal irradiation time will depend on the monomer concentration, UV lamp power, and desired degree of polymerization. It can range from a few minutes to several hours.[1][3] d. Monitor the polymerization by observing the color change of the solution from colorless to a distinct blue color.

Protocol 2: UV Polymerization of Diacetylene Thin Films

This protocol outlines the preparation of a diacetylene thin film and its subsequent polymerization.

Materials:

-

Diacetylene monomer

-

Organic solvent (e.g., chloroform, DCM)

-

Substrate (e.g., quartz slide, silicon wafer)

-

Spin coater or vacuum evaporator

-

UV irradiation setup with a 254 nm lamp

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure good film adhesion. This can be done by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

-

Thin Film Deposition:

-

Spin Coating: Dissolve the diacetylene monomer in a volatile organic solvent. Deposit a small amount of the solution onto the substrate and spin at a high speed to create a uniform thin film.

-

Vacuum Evaporation: Place the diacetylene monomer in a crucible inside a vacuum chamber and heat it until it sublimes. The monomer vapor will then deposit as a microcrystalline film onto the substrate.[5]

-

-

UV Irradiation: a. Place the substrate with the diacetylene thin film in the UV irradiation chamber. b. Irradiate the film with 254 nm UV light. c. The polymerization can be monitored by observing the appearance of the characteristic blue or red color of the polydiacetylene. The irradiation time can vary from minutes to hours depending on the desired polymer content.[5]

Optimizing Polymerization Parameters

The success and properties of the resulting polydiacetylene are highly dependent on several key experimental parameters.

| Parameter | Typical Range/Value | Rationale and Impact on Polymerization |

| UV Wavelength | 254 nm | This wavelength corresponds to a strong absorption band of many diacetylene monomers, efficiently initiating the polymerization process.[1][3][4] |

| UV Power/Intensity | 1-15 mW/cm² | Higher intensity generally leads to a faster polymerization rate. However, excessive power can potentially lead to degradation of the monomer or polymer.[3] |

| Irradiation Time | Minutes to Hours | The total UV dose (Intensity x Time) determines the degree of polymerization. The polymerization rate can slow down as the polymer content increases due to an internal filter effect.[5][11] |

| Monomer Concentration | Varies (e.g., 1 mM for vesicles) | In solution, concentration affects the self-assembly and packing of the monomers, which is crucial for polymerization. |

| Temperature | Room Temperature (typically) | Temperature can influence the packing of the monomers and the rate of polymerization. Some systems may require heating or cooling to achieve the optimal crystalline phase for polymerization. |

| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere can prevent potential side reactions with oxygen, which may improve the quality and degree of polymerization of the final product.[6][10] |

Characterization of Polydiacetylenes

Once the polymerization is complete, it is essential to characterize the resulting polydiacetylene to confirm its formation and assess its properties.

UV-Vis Spectroscopy

This is the primary technique for confirming polymerization and observing the chromic transition. The appearance of a strong absorption peak around 640 nm is indicative of the formation of the blue phase of the PDA.[1] Upon exposure to a stimulus, the transition to the red phase can be monitored by the decrease of the 640 nm peak and the emergence of a new peak around 540 nm.[1][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to follow the disappearance of the diacetylene monomer's characteristic vibrational modes and the appearance of the polymer's ene-yne backbone vibrations.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the conjugated backbone of the polydiacetylene. The vibrational modes of the C=C and C≡C bonds in the polymer backbone give rise to strong Raman signals.

Microscopy Techniques

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology of the polydiacetylene assemblies, such as vesicles or nanofibers.[12]

-

Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the surface topography of polydiacetylene thin films.

Safety Precautions: Working with UV Radiation

UV radiation is a serious hazard and appropriate safety measures must be strictly followed.

-

Eye and Skin Protection: Never look directly at an operating UV lamp. Always wear UV-blocking safety glasses or a full-face shield. Cover all exposed skin by wearing a lab coat, long pants, and gloves.[13]

-

Engineering Controls: The UV irradiation setup should be housed in a light-tight enclosure with safety interlocks that automatically shut off the lamp if the enclosure is opened.[13]

-

Ozone Production: UV lamps with wavelengths below 250 nm can generate ozone, which is a toxic gas. Ensure the work area is well-ventilated.[13][14]

-

Material Degradation: Prolonged exposure to UV radiation can degrade certain plastics and other materials. Ensure that the components of your setup are UV-compatible.

Conclusion

The UV-induced polymerization of diacetylenes is a versatile and powerful technique for creating functional, chromic polymers with a wide range of applications in sensing, drug delivery, and materials science. By understanding the underlying principles of topochemical polymerization and carefully controlling the experimental parameters of the UV irradiation setup, researchers can reliably produce high-quality polydiacetylenes with tailored properties. Adherence to strict safety protocols when working with UV radiation is paramount to ensuring a safe and productive research environment.

References

-

Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. PMC. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]

-

Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing. [Link]

-

Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. Macromolecules. [Link]

-

Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. [Link]

-

Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. PMC. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]

-

Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. [Link]

-

Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. MDPI. [Link]

-

Polymerization of diacetylene under ultraviolet radiation. ResearchGate. [Link]

-

Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. CORE. [Link]

-

Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC. [Link]

-

ULTRAVIOLET (UV) SAFETY. University of Washington. [Link]

-

Polydiacetylenes – recent molecular advances and applications. RSC Publishing. [Link]

-

Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega. [Link]

-

Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Calorimetric Sensor. ResearchGate. [Link]

-

Preparation and Solution Polymerization of Diacetylenes. Journal of Chemical Education. [Link]

-

Improving diacetylene photopolymerization in monolayers and ultrathin films. Nanoscale. [Link]

-

Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. ACS Omega. [Link]

-

UV Radiation Safety Guide. MIT EHS. [Link]

-

Synthesis of Polydiacetylenes from Novel Monomers Having Two Diacetylene Units Linked by an Arylene Group. SciSpace. [Link]

-

thesis development and thermal characterization of polydiacetylene (pda) nanofiber composit. Mountain Scholar. [Link]

-

Photopolymerization of diacetylene-capped gold nanoparticles. ResearchGate. [Link]

-

Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. NIH. [Link]

-

Combined Electrical and Optical Characterization of Polydiacetylene. ACS Publications. [Link]

-

Recent Developments in Polydiacetylene-Based Sensors. American Chemical Society. [Link]

-

The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. DTIC. [Link]

-

SAFETY AND HANDLING OF UV/EB CURING MATERIALS. RadTech. [Link]

-

Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. ResearchGate. [Link]

-

Improving diacetylene photopolymerization in monolayers and ultrathin films. Nanoscale. [Link]

-

Safe Handling Guide UV curable materials. Tech-Labs. [Link]

-

EHS Bulletin: Safe Handling of UV Materials. 3M. [Link]

-

Polydiacetylenes for Colorimetric Sensing. eScholarship.org. [Link]

-

A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers. RSC Publishing. [Link]

Sources

- 1. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Polydiacetylenes – recent molecular advances and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Polydiacetylenes for Colorimetric Sensing [escholarship.org]

- 10. Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. radtech.org [radtech.org]

Application Notes and Protocols for Incorporating 10,12-Heptacosadiynoic Acid into Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of Chromogenic Hydrogels

Hydrogels are indispensable tools in biomedical research, offering a hydrated, three-dimensional environment that mimics native tissue.[1] Their utility can be significantly enhanced by incorporating functional molecules that respond to external stimuli. 10,12-Heptacosadiynoic acid (HCDA) is a fascinating amphiphilic molecule belonging to the diacetylene family. Its long hydrocarbon tail imparts hydrophobicity, while the carboxylic acid headgroup provides a handle for interaction in aqueous environments. The defining feature of HCDA lies in its diacetylene core, which, upon photopolymerization with UV light (typically at 254 nm), transforms into a conjugated polymer backbone known as polydiacetylene (PDA).[2][3] This polymerization is topochemical, meaning it occurs in the solid state or in highly ordered assemblies like vesicles or tubules, where the monomer units are precisely aligned.

The resulting PDA polymer exhibits remarkable chromogenic properties. Initially, it appears as a vibrant blue material. However, upon exposure to various stimuli—such as heat, pH changes, or mechanical stress—the conjugated backbone undergoes a conformational change, resulting in a dramatic color transition to red.[2][3] By incorporating HCDA into a hydrogel matrix, we can create "smart" biomaterials that can visually report on their environment or controllably release therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of HCDA into hydrogels for applications in drug delivery, tissue engineering, and biosensing.

Core Principles and Experimental Rationale

The successful incorporation of the hydrophobic HCDA molecule into a hydrophilic hydrogel network hinges on the principle of self-assembly. Direct mixing of HCDA into an aqueous hydrogel precursor solution would lead to aggregation and phase separation.[4] Therefore, the key is to first induce HCDA to form stable, dispersed nanostructures—typically vesicles or liposomes—in an aqueous medium. These vesicles, with their hydrophilic carboxylic acid headgroups facing the aqueous environment, can then be homogenously entrapped within the hydrogel matrix during its polymerization.

The subsequent photopolymerization of the HCDA within the hydrogel network "locks" the diacetylene assemblies in place, creating a chromogenic and stimuli-responsive composite material. The hydrogel provides the structural integrity and aqueous environment, while the embedded PDA provides the functional, responsive component.

Caption: Workflow for incorporating HCDA into a hydrogel matrix.

Materials and Equipment

Reagents

| Reagent | Supplier (Example) | Grade | Notes |

| 10,12-Heptacosadiynoic Acid (HCDA) | Specialty Chemicals Supplier | ≥98% | Store in the dark at -20°C. |

| Sodium Alginate (medium viscosity) | Sigma-Aldrich | Biotechnology Grade | Other hydrogel precursors can be used. |

| Calcium Chloride (CaCl₂) | Fisher Scientific | ACS Grade | For alginate crosslinking. |

| Poly(ethylene glycol) diacrylate (PEGDA) | Sigma-Aldrich | MW 700 | For synthetic hydrogels. |

| 2-Hydroxy-2-methylpropiophenone | Sigma-Aldrich | 97% | Photoinitiator for PEGDA hydrogels. |

| Chloroform or Tetrahydrofuran (THF) | VWR | HPLC Grade | For dissolving HCDA. |

| Deionized (DI) Water | In-house | 18.2 MΩ·cm | |

| Model Drug (e.g., Rhodamine B) | Sigma-Aldrich | Dye content ≥95% | For drug release studies. |

Equipment

-

Analytical balance

-

Sonicator (bath or probe type)

-

Rotary evaporator (optional, for solvent evaporation)

-

pH meter

-

Magnetic stirrer and stir bars

-

UV lamp (254 nm)

-

Rheometer

-

UV-Vis spectrophotometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Scanning Electron Microscope (SEM)

Detailed Experimental Protocols

Protocol 1: Preparation of HCDA Vesicles

This protocol is foundational as it ensures the homogenous dispersion of the hydrophobic HCDA within the aqueous hydrogel precursor. The solvent injection/hydration method is reliable for forming unilamellar vesicles.

Causality: The organic solvent allows for the complete dissolution of the crystalline HCDA. Slow injection into an aqueous buffer, followed by sonication, provides the energy for the amphiphilic HCDA molecules to self-assemble into vesicles, minimizing the exposure of their hydrophobic tails to water.

-

Dissolution of HCDA: Weigh 10 mg of HCDA and dissolve it in 1 mL of chloroform or THF in a small glass vial. Ensure complete dissolution.

-

Preparation of Aqueous Phase: In a separate, larger vial, prepare 10 mL of deionized water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Vesicle Formation: While vigorously stirring the aqueous phase, slowly inject the HCDA solution using a syringe with a fine-gauge needle. A milky white suspension should form as the HCDA precipitates and begins to self-assemble.

-

Sonication: Place the vial containing the HCDA suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. This reduces the size of the vesicles and improves the homogeneity of the suspension. The final concentration of the HCDA vesicle suspension will be approximately 1 mg/mL.

Protocol 2: Incorporation of HCDA into an Alginate Hydrogel

This protocol describes the entrapment of HCDA vesicles within a natural polymer hydrogel. Alginate is chosen for its biocompatibility and simple, ion-mediated crosslinking mechanism.[2]

Causality: The HCDA vesicle suspension is physically mixed with the sodium alginate solution. When this mixture is extruded into a calcium chloride solution, the Ca²⁺ ions rapidly crosslink the alginate polymer chains, trapping the HCDA vesicles within the resulting hydrogel matrix.

-

Prepare Alginate Solution: Dissolve 200 mg of sodium alginate in 10 mL of DI water with gentle stirring to create a 2% (w/v) solution. Allow it to fully hydrate (this may take several hours).

-

Mix with HCDA Vesicles: Add the prepared HCDA vesicle suspension to the alginate solution at a desired volume ratio. A common starting point is a 1:2 ratio of HCDA suspension to alginate solution. Mix gently but thoroughly to ensure a homogenous distribution.

-

Prepare Crosslinking Solution: Prepare a 2.5% (w/v) calcium chloride solution in DI water.

-

Form Hydrogel Beads: Using a syringe, slowly extrude the HCDA-alginate mixture dropwise into the calcium chloride solution while stirring. Hydrogel beads will form instantaneously.[2]

-

Curing: Allow the beads to cure in the CaCl₂ solution for 10-15 minutes to ensure complete crosslinking.

-

Washing: Remove the beads from the crosslinking solution and wash them thoroughly with DI water to remove excess calcium chloride.

Protocol 3: Photopolymerization of HCDA within the Hydrogel

This step activates the chromogenic properties of the embedded HCDA.

Causality: Exposure to 254 nm UV light provides the energy to initiate the 1,4-addition polymerization of the aligned diacetylene groups within the vesicles. This creates the conjugated polydiacetylene backbone responsible for the blue color.[3]

-

UV Exposure: Place the washed HCDA-hydrogel beads on a non-UV-absorbent surface (like a petri dish).

-

Irradiation: Irradiate the beads with a 254 nm UV lamp for 5-10 minutes. The hydrogel beads should develop a distinct blue color. The intensity of the color will depend on the concentration of HCDA and the efficiency of polymerization.

Caption: The photopolymerization and stimuli-response pathway of HCDA in a hydrogel.

Characterization and Validation

A self-validating protocol requires thorough characterization to confirm the successful incorporation and functionality of HCDA.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: This is the primary method to confirm the polymerization of HCDA and to quantify its colorimetric response.

-

Procedure: Place a hydrogel sample in a cuvette (or use a solid sample holder). Record the absorbance spectrum from 400 nm to 800 nm.

-

Expected Results: The blue, polymerized PDA-hydrogel will show a characteristic absorption peak around 640-650 nm. Upon exposure to a stimulus (e.g., heating to 80°C), this peak will decrease, and a new peak will appear around 540-550 nm, corresponding to the red phase.[5]

-

Quantitative Analysis: The colorimetric response (CR) can be calculated to quantify the transition: CR (%) = [(PB₀ - PB) / PB₀] x 100 Where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀) and PB₀ and PB are the blue percentages before and after the stimulus, respectively.[3]

-

-

FTIR Spectroscopy: To confirm the chemical composition.

-

Procedure: Lyophilize (freeze-dry) the hydrogel samples. Analyze the resulting powder using an FTIR spectrometer.

-

Expected Results: Compare the spectra of the plain hydrogel, HCDA monomer, and the PDA-hydrogel. Key peaks to look for in the PDA-hydrogel are the C≡C stretching vibrations of the diacetylene group (around 2260 cm⁻¹) which should diminish after polymerization, and the characteristic peaks of the hydrogel backbone (e.g., carboxylate stretches for alginate around 1600-1700 cm⁻¹).[2]

-

Rheological Analysis

Rheology provides insight into the mechanical properties of the hydrogel and how the incorporation of HCDA affects its structure.[1]

-

Procedure: Perform oscillatory rheology on the hydrogel samples. Conduct a frequency sweep to determine the storage modulus (G') and loss modulus (G'').

-

Expected Results: A successful hydrogel will exhibit solid-like behavior, with G' being significantly higher than G'' across the frequency range. Compare the moduli of the plain hydrogel with the HCDA-incorporated hydrogel. The incorporation of HCDA vesicles may slightly alter the mechanical properties.

| Hydrogel Formulation | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Notes |

| 2% Alginate | 300 - 1000 | 10 - 50 | Typical values for a soft hydrogel. |

| 2% Alginate + 0.33 mg/mL HCDA | 350 - 1200 | 15 - 60 | A slight increase may be observed due to the filler effect of the vesicles. |

Note: These are representative values. Actual measurements will depend on the specific formulation and crosslinking density.[3][6]

Morphological Analysis

-

Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

-

Procedure: Lyophilize the hydrogel samples and coat them with a thin layer of gold or palladium. Image the cross-section of the hydrogel.

-

Expected Results: SEM images should reveal a porous, interconnected network structure. In HCDA-hydrogels, it may be possible to observe the embedded vesicle structures, though this can be challenging.[7]

-

Application Protocol: Drug Delivery

The stimuli-responsive nature of PDA-hydrogels can be harnessed for controlled drug release.

Causality: A model drug can be loaded into the hydrogel matrix. The conformational change of the PDA backbone from the blue to the red phase can alter the porosity of the hydrogel or the interactions within the matrix, leading to an increased rate of drug release.

-

Drug Loading: Incorporate a model drug, such as Rhodamine B, into the alginate solution along with the HCDA vesicles before crosslinking.

-

Hydrogel Formation and Polymerization: Follow Protocols 4.2 and 4.3 to form the drug-loaded, blue PDA-hydrogel beads.

-

Release Study:

-

Place a known quantity of drug-loaded beads into a buffered solution (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

-

At predetermined time points, withdraw aliquots of the release medium.

-

Quantify the concentration of the released drug using UV-Vis spectrophotometry at the drug's λ_max (for Rhodamine B, ~554 nm).

-

-

Stimulated Release: To demonstrate stimuli-responsive release, have two sets of hydrogels. Keep one at 37°C (control). For the second set, apply a stimulus, such as heating the release medium to a temperature that induces the blue-to-red transition (e.g., 60°C for a short period), then return to 37°C. Compare the release profiles of the two sets. An accelerated release should be observed in the stimulated sample.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| HCDA precipitates during vesicle formation. | HCDA concentration is too high; injection into the aqueous phase is too fast. | Decrease the initial HCDA concentration in the organic solvent. Inject the organic solution more slowly into the vigorously stirred aqueous phase. |

| Hydrogel does not turn blue after UV exposure. | Insufficient UV dose; HCDA vesicles are not properly formed or are at too low a concentration; UV lamp is not at 254 nm. | Increase UV exposure time. Confirm vesicle formation via dynamic light scattering (DLS). Increase HCDA concentration. Ensure the correct UV wavelength is being used. |

| Inconsistent hydrogel properties (e.g., mechanical strength). | Inhomogeneous mixing of HCDA vesicles in the precursor solution; incomplete crosslinking. | Ensure thorough but gentle mixing of the vesicle suspension and hydrogel precursor. Increase curing time in the crosslinking solution. |

| "Burst release" of the loaded drug. | The drug is primarily adsorbed on the surface of the hydrogel. | Ensure the drug is encapsulated during hydrogel formation rather than being loaded by soaking. Increase the crosslinking density of the hydrogel. |

References

-

Jang, E., et al. (2022). Polydiacetylene-based hydrogel beads as colorimetric sensors for the detection of biogenic amines in spoiled meat. Food Chemistry, 388, 133009. [Link]

-

Yoon, B., et al. (2015). Stimuli-Responsive Matrix-Assisted Colorimetric Water Indicator of Polydiacetylene Nanofibers. ACS Applied Materials & Interfaces, 7(33), 18346–18351. [Link]

-

Hartgerink, J. D., et al. (2008). Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution. Journal of the American Chemical Society, 130(44), 14767–14775. [Link]

-

Morigaki, K., et al. (2002). Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. Langmuir, 18(10), 4082–4089. [Link]

-

Kaczmarek, B., et al. (2019). PREPARATION AND CHARACTERIZATION OF BIO-HYBRID HYDROGEL MATERIALS. Engineering of Biomaterials, 22(151), 2-8. [Link]

-

Madivoli, E. S., et al. (2023). Stimuli-Responsive and Antibacterial Cellulose-Chitosan Hydrogels Containing Polydiacetylene Nanosheets. Polymers, 15(4), 939. [Link]

-

Ortega, P. F. R., et al. (2021). Thermochromism in Polydiacetylene/Poly(vinyl alcohol) Hydrogels Obtained by the Freeze–Thaw Method: A Theoretical and Experimental Study. Industrial & Engineering Chemistry Research, 60(36), 13019–13029. [Link]

-

Lee, S. H., et al. (2013). Tuning the Hydrophobicity of a Hydrogel Using Self-Assembled Domains of Polymer Cross-Linkers. Macromolecular Bioscience, 13(10), 1404–1411. [Link]

-

Veloso, A., et al. (2023). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels, 9(11), 882. [Link]

-

Peppas, N. A., et al. (1999). Poly(ethylene glycol)-containing hydrogels in drug delivery. Journal of Controlled Release, 62(1-2), 81–87. [Link]

-

Yoon, J., et al. (2022). Polydiacetylene-Based Hydrogel Beads as Colorimetric Sensors for the Detection of Biogenic Amines in Spoiled Food. Foods, 11(18), 2888. [Link]

-

Lee, J., et al. (2008). The Effect of Hydrogen-Bonds of Amino Acid-Derived Diacetylene by Photopolymerization in Supramolecular Hydrogels. Journal of Nanoscience and Nanotechnology, 8(10), 5229–5234. [Link]

-

Accardo, A., et al. (2023). Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel. Biomacromolecules, 24(9), 4148–4159. [Link]

-

Kim, S. W., et al. (1992). Hydrogels: swelling, drug loading, and release. Pharmaceutical Research, 9(3), 283–290. [Link]

-

Madivoli, E. S., et al. (2023). Stimuli Responsive and Antimicrobial Cellulose-Chitosan Hydrogels Containing Polydiacetylene Nanosheets. Polymers, 15(4), 939. [Link]

-

Vasile, C., et al. (2020). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Materials, 13(16), 3689. [Link]

-

Popa, M., et al. (2023). Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer. Materials, 16(15), 5461. [Link]

-

Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528–3540. [Link]

-

Roy, N., et al. (2021). Nanocellulose/wood ash-reinforced starch- chitosan hydrogel composites for soil conditioning and their impact on pea plant growth. Journal of the Science of Food and Agriculture, 101(14), 6047–6058. [Link]

-

Al-Mubaddel, F. S., et al. (2021). Stimulus-responsive hydrogels: Theory, modern advances, and applications. Gels, 7(4), 209. [Link]

-

Wu, X., et al. (2023). Drug Loading into and Drug Release from pH- and Temperature-Responsive Cylindrical Hydrogels. Gels, 9(8), 643. [Link]

-

Li, Y., et al. (2024). Highly Efficient Hydrogel Encapsulation of Hydrophobic Drugs via an Organic Solvent-Free Process Based on Oiling-Out Crystallization and a Mechanism Study. ACS Sustainable Chemistry & Engineering, 12(1), 226–235. [Link]

-

Li, Y., et al. (2024). Hydrogel Formation of Enzymatically Solubilized Corn Bran Feruloylated Arabinoxylan by Laccase-Catalyzed Cross-Linking. Foods, 13(1), 143. [Link]

-

Sari, R. K., et al. (2024). PRODUCTION OF SUPERABSORBENT HYDROGEL FROM COPOLYMERIZATION POLYACRYLIC ACID BASED CARBOXYMETHYLCELLULOSE (NaCMC) WITH ADDITION. RASĀYAN Journal of Chemistry, 17(4), 2824-2830. [Link]

-

Marchesan, S., et al. (2018). Aliphatic peptides show similar self-assembly to amyloid core sequences, challenging the importance of aromatic interactions in amyloidosis. Chemical Science, 9(16), 3921–3928. [Link]

-

Peppas, N. A., et al. (1999). Poly(ethylene glycol)-containing hydrogels in drug delivery. Journal of Controlled Release, 62(1-2), 81–87. [Link]

-

May, M., et al. (2014). Self-Healing Hydrogels Formed via Hydrophobic Interactions. In Self-Healing Polymers, pp. 115-133. [Link]

-

Wyrwa, R., et al. (2022). UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality. Polymers, 14(5), 1018. [Link]

-

Li, Y., et al. (2023). Tannic Acid-Induced Gelation of Aqueous Suspensions of Cellulose Nanocrystals. Biomacromolecules, 24(11), 5171–5180. [Link]

-

Horkay, F., et al. (2019). Microscopic Structure of Swollen Hydrogels by Scanning Electron and Light Microscopies: Artifacts and Reality. Gels, 5(2), 27. [Link]

-

Garcı́a-Álvarez, R., et al. (2011). Photopolymerization of diacetylene-capped gold nanoparticles. Journal of Materials Chemistry, 21(34), 12876-12883. [Link]

- Cartmell, S. H., et al. (1994). Hydrogel compositions and methods for the preparation thereof.

-

Li, J., et al. (2023). Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. Soft Matter, 19(27), 5035–5051. [Link]

-

Al-Zoubi, M. S., et al. (2024). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. Pharmaceutics, 16(7), 897. [Link]

-

Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials, 21(48), 5005–5010. [Link]

-

Caló, E., & Khutoryanskiy, V. V. (2015). Hydrophobized Hydrogels: Construction Strategies, Properties, and Biomedical Applications. Advanced Materials, 27(10), 1781–1805. [Link]

-

Zhang, Y., et al. (2018). Preparation of a novel polyacrylic acid and chitosan interpenetrating network hydrogel for removal of U(vi) from aqueous solutions. RSC Advances, 8(23), 12856–12865. [Link]

-

Madivoli, E. S., et al. (2023). Stimuli Responsive and Antimicrobial Cellulose-Chitosan Hydrogels Containing Polydiacetylene Nanosheets. Polymers, 15(4), 939. [Link]

-

Wang, Q., et al. (2022). Preparation and Properties of Self-Cross-Linking Hydrogels Based on Chitosan Derivatives and Oxidized Sodium Alginate. Polymers, 14(15), 3023. [Link]

-

Roy, N., et al. (2021). Nano Surface‐Heterogeneities of Particles Modulate the Macroscopic Properties of Hydrogels. Advanced Materials Interfaces, 8(16), 2100523. [Link]

-

Lee, J., et al. (2008). The Effect of Hydrogen-Bonds of Amino Acid-Derived Diacetylene by Photopolymerization in Supramolecular Hydrogels. Journal of Nanoscience and Nanotechnology, 8(10), 5229–5234. [Link]

-

Kennedy, S., et al. (2022). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Polymers, 14(21), 4735. [Link]

Sources

- 1. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels | MDPI [mdpi.com]

- 2. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]

- 3. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]

- 4. mdpi.com [mdpi.com]

- 5. Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Developing Pathogen Detection Assays with 10,12-Heptacosadiynoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of pathogen detection assays utilizing 10,12-Heptacosadiynoic Acid (HCDA). Polydiacetylenes (PDAs), a class of conjugated polymers, exhibit unique chromogenic properties, transitioning from a distinct blue to a red hue in response to external stimuli.[1][2] This colorimetric shift, visible to the naked eye, makes PDA-based platforms ideal for developing rapid, label-free biosensors.[1][3][4] This guide details the core principles, step-by-step protocols for vesicle synthesis and functionalization, and assay execution, grounding all recommendations in established scientific principles to ensure reliability and reproducibility.

Introduction: The Power of Polydiacetylene Biosensors

Conventional pathogen detection methods often rely on time-consuming culture-based assays or sophisticated laboratory equipment.[5] Polydiacetylene (PDA)-based biosensors offer a compelling alternative for rapid, point-of-care diagnostics.[1] These sensors are built from self-assembled diacetylene monomers, such as 10,12-Heptacosadiynoic Acid (HCDA), which form supramolecular structures like vesicles or liposomes.[3]

The fundamental principle lies in the topochemical polymerization of these ordered monomer assemblies. Upon exposure to 254 nm UV irradiation, the diacetylene units undergo a 1,4-addition reaction, forming a conjugated polymer backbone of alternating ene-yne bonds.[6] This polymerization locks the monomers in place, creating a metastable, deep blue-colored material with a primary absorption peak around 640 nm.[5][6]

The detection mechanism is triggered by external perturbations. When a target analyte, such as a bacterium or virus, binds to receptor molecules functionalized on the vesicle surface, it induces mechanical stress on the polymer backbone.[7][8] This stress disrupts the π-orbital conjugation, causing a conformational change from the planar "blue phase" to a non-planar "red phase," characterized by a hypsochromic shift in absorption to ~540 nm and the emergence of red fluorescence.[5][6][9]

The choice of diacetylene monomer is critical for tuning sensor sensitivity. Factors like the length of the alkyl chain influence the packing and stability of the vesicle, thereby affecting its responsiveness to stimuli.[1][10] HCDA, with its 27-carbon chain, provides a robust amphiphilic building block for creating stable and sensitive biosensing vesicles.

Core Experimental Workflow

The development of an HCDA-based pathogen detection assay follows a multi-stage process, from the creation of the sensing vesicles to the final detection event. Each step must be carefully controlled and validated to ensure the integrity of the final assay.

Caption: High-level workflow for HCDA-based pathogen sensor development.

Detailed Protocols & Methodologies

Materials and Equipment

| Material/Equipment | Specifications |

| Diacetylene Monomer | 10,12-Heptacosadiynoic Acid (HCDA) |

| Solvents | Chloroform (ACS Grade), Methanol (ACS Grade) |

| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 or other as required |

| Conjugation Chemicals | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide) |

| Bioreceptors | Pathogen-specific antibodies (e.g., anti-E. coli, anti-Influenza HA) |

| Glassware | 10 mL Round-bottom flask, glass pipettes |

| Equipment | Rotary evaporator, Bath sonicator, Probe sonicator (optional), UV Crosslinker (254 nm), Spectrophotometer (UV-Vis), Dynamic Light Scattering (DLS) system, pH meter |

Protocol 1: Preparation of HCDA Vesicles (Thin-Film Hydration Method)

This protocol is the foundational step for creating the self-assembled monomer structures necessary for polymerization. The thin-film hydration method is widely used and generally produces multilamellar vesicles (MLVs).[10][11]

-

Lipid Film Formation:

-

Dissolve 1-2 mg of HCDA in 1 mL of chloroform in a 10 mL round-bottom flask. For mixed vesicles (e.g., to improve stability), co-dissolve other lipids like DMPC or PEGylated lipids at desired molar ratios.

-

Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum at a temperature comfortably below the solvent's boiling point (~30-40°C) until a thin, uniform lipid film is formed on the flask wall.

-

To ensure complete solvent removal, place the flask under high vacuum for at least 1-2 hours.[4]

-

-

Hydration:

-

Pre-warm the hydration buffer (e.g., 10 mM PBS, pH 7.4) to a temperature above the phase transition temperature of the lipid (~60-70°C).

-

Gently add 2 mL of the pre-warmed buffer to the round-bottom flask containing the dry lipid film.[1] This leads to the spontaneous swelling of the lipid sheets, which detach and self-close to form vesicles.[11]

-

Agitate the solution by vortexing for 2-3 minutes. The solution should become opalescent, indicating vesicle formation.

-

-

Sonication & Sizing:

-

To reduce the size of the large multilamellar vesicles and create smaller, more uniform vesicles, sonicate the suspension.

-

Place the flask in a bath sonicator and sonicate for 15-30 minutes at a temperature above the lipid's phase transition temperature.

-

Expert Tip: For smaller unilamellar vesicles (SUVs), a probe-tip sonicator can be used, but care must be taken to avoid overheating, which can degrade the lipids. Sonication power and time directly influence final vesicle size.[1]

-

-

Annealing/Cooling:

-